molecular formula C6H7ClF2N2O B2942409 4-chloro-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole CAS No. 1856083-88-9

4-chloro-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole

Cat. No.: B2942409
CAS No.: 1856083-88-9
M. Wt: 196.58
InChI Key: YBRGYWHXVYHCNE-UHFFFAOYSA-N
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Description

4-chloro-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, a difluoromethyl group, and a methoxymethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-3-(methoxymethyl)-1H-pyrazole with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent such as ethanol.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Amino or thio-substituted pyrazoles.

Scientific Research Applications

4-chloro-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The chloro and difluoromethyl groups enhance its binding affinity to target proteins or enzymes, potentially inhibiting their activity. The methoxymethyl group may contribute to the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(difluoromethyl)-2-ethylbenzene
  • 4-chloro-1-(difluoromethyl)-2-fluorobenzene
  • 4-chloro-1-methylpiperidine hydrochloride

Uniqueness

4-chloro-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique scaffold for designing new molecules with tailored properties for specific applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-chloro-1-(difluoromethyl)-3-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2N2O/c1-12-3-5-4(7)2-11(10-5)6(8)9/h2,6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRGYWHXVYHCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C=C1Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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